

Methods for reducing polymerization shrinkage of DEGDMA composites

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Compound of Interest

Compound Name: Diethylene glycol dimethacrylate

Cat. No.: B134921

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Technical Support Center: DEGDMA Composites

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethylene Glycol Dimacrylate (DEGDMA) composites, focusing on methods to reduce polymerization shrinkage.

Troubleshooting Guide

Issue: Excessive Volumetric Shrinkage Leading to Sample Cracking or Debonding

Question 1: Have you optimized the filler content in your DEGDMA composite?

- **Guidance:** Increasing the inorganic filler content is a primary method to reduce polymerization shrinkage.[1][2][3] The filler particles displace the resin matrix, leading to a smaller volume of polymerizing material and consequently, lower overall shrinkage.[3] Even a 5% increase in filler content can significantly reduce shrinkage stress.[1]
- **Recommendation:** If you are observing high shrinkage, consider preparing formulations with incrementally higher filler loads (e.g., increasing by 5-10% weight). Ensure proper silanization of fillers to maintain a strong bond with the resin matrix. However, be aware that excessively high filler loading can increase viscosity, making the composite difficult to handle.[2]

Question 2: Are you using a high molecular weight co-monomer with DEGDMA?

- Guidance: DEGDMA is a relatively low molecular weight diluent monomer which can contribute to higher shrinkage.[1] Incorporating monomers with higher molecular weight and molar volume, such as Bisphenol A glycidyl methacrylate (Bis-GMA) or urethane dimethacrylate (UDMA), can decrease the concentration of reactive double bonds per unit volume, thereby reducing volumetric shrinkage.[1][3]
- Recommendation: Experiment with formulations that partially or wholly replace DEGDMA with higher molecular weight dimethacrylates. This can create a more rigid polymer network with reduced shrinkage.

Question 3: What is your curing protocol? A rapid, high-intensity cure can exacerbate shrinkage stress.

- Guidance: The rate of polymerization significantly impacts shrinkage stress.[3][4] High-intensity, rapid curing leads to the quick formation of a rigid polymer network, which can generate high internal stresses as shrinkage occurs.[3] Slower polymerization allows for more stress relaxation before the material vitrifies.[3]
- Recommendation: Implement a "soft-start" or "ramped" curing protocol.[5][6] Begin with a lower light intensity and gradually increase it. This prolongs the pre-gel phase, allowing for molecular rearrangement and stress relief.[6] Pulse-delay curing, which involves cycles of light exposure and dark periods, can also be effective.[5][6]

Issue: Inconsistent or Incomplete Curing

Question 1: Is your photoinitiator system appropriate for your light source and sample thickness?

- Guidance: The choice of photoinitiator is critical for efficient polymerization. The absorption spectrum of the photoinitiator must overlap with the emission spectrum of the curing light. Camphorquinone (CQ) is a common photoinitiator activated by blue light.[3]
- Recommendation: Verify the specifications of your curing light and photoinitiator to ensure compatibility. For thicker samples, consider using a more efficient photoinitiator system, such as one containing a germanium-based initiator, which can improve the depth of cure.[2]

Question 2: Are you experiencing uniform curing throughout the composite?

- **Guidance:** Light scattering by filler particles can lead to a gradient of curing, with the top surface being more cured than the bulk of the material.^[1] This can be particularly problematic in highly filled composites.
- **Recommendation:** Employ an incremental layering technique, especially for samples thicker than 2 mm.^{[5][6][7]} Apply and cure the composite in thin layers to ensure adequate light penetration and uniform polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies to reduce polymerization shrinkage in DEGDMA composites?

There are three primary strategies for reducing polymerization shrinkage:

- **Modify the Composite Composition:** This involves increasing the filler content, using high molecular weight monomers, or incorporating alternative resin chemistries like siloranes that polymerize via ring-opening mechanisms with lower shrinkage.^{[1][2][8]}
- **Control the Curing Protocol:** Techniques like soft-start, ramped, or pulse-delay curing can reduce the rate of polymerization, allowing for stress relaxation.^{[5][6]} Incremental layering of the composite also helps manage shrinkage stress.^{[5][7][9]}
- **Use Stress-Relieving Liners:** Applying a thin layer of a low-modulus material before placing the bulk of the composite can help absorb some of the shrinkage stress.^{[2][7]}

Q2: How does filler size and shape affect polymerization shrinkage?

While filler content is a major factor, filler size and shape also play a role. A positive correlation has been observed between larger filler size and stress reduction, particularly for spherical fillers.^[1] Nanofillers can improve mechanical properties, and increasing their content can reduce the resin volume, thereby decreasing shrinkage.^[2]

Q3: Can additives be incorporated into the DEGDMA resin to reduce shrinkage?

Yes, certain additives can help. For instance, reactive organic nanogel prepolymers can be added to slow down the reaction rate and reduce shrinkage stress.^[1] These nanogels act as

pre-polymerized centers, reducing the overall volumetric contraction.

Q4: What is the "C-Factor" and how does it relate to polymerization shrinkage stress?

The Configuration Factor, or "C-Factor," is the ratio of the bonded to the unbonded (free) surface area of a composite restoration.[6] A high C-Factor (e.g., in a deep, narrow cavity) restricts the composite's ability to flow and relieve stress during polymerization, leading to higher shrinkage stress at the bonded interfaces. Incremental layering techniques are effective at reducing the C-Factor for each cured layer.[5]

Quantitative Data Summary

Table 1: Effect of Filler Content on Polymerization Shrinkage

Filler Type	Filler Content (wt%)	Polymerization Shrinkage (%)	Reference
Silica	0	~12.5 (TEGDMA)	[3]
Silica/Zirconia	60	3.0 - 4.0	[8]
Silica/Zirconia	70	2.5 - 3.5	[8]
Glass	80	1.8 - 2.5	[8]

Table 2: Polymerization Shrinkage of Different Monomer Systems

Monomer System	Polymerization Mechanism	Volumetric Shrinkage (%)	Reference
Bis-GMA/TEGDMA	Free-radical addition	2.0 - 5.2	[3]
Silorane	Cationic ring-opening	~0.9	[2]

Experimental Protocols

Protocol 1: Measurement of Volumetric Polymerization Shrinkage using the Archimedes Principle (Buoyancy

Method)

Objective: To determine the volumetric shrinkage of a DEGDMA composite by measuring the density change before and after polymerization.

Materials:

- DEGDMA-based composite
- Analytical balance (accurate to 0.0001 g) with a buoyancy measurement kit
- Beaker with a suitable immersion fluid (e.g., distilled water with 1% sodium lauryl sulfate)[10]
- Light-curing unit
- Mold for sample preparation (e.g., 5 mm diameter, 2 mm height)
- Fine-grit sandpaper

Methodology:

- Measure the density of the unpolymerized composite (ρ_u): a. Place a known mass of the unpolymerized composite into a container of known volume. b. Alternatively, use a pycnometer for a more accurate measurement.
- Prepare and cure the composite samples: a. Fill the mold with the unpolymerized composite, ensuring no air bubbles are trapped. b. Cover the top and bottom surfaces with transparent Mylar strips and press with glass slides to create a smooth, flat surface. c. Light-cure the sample according to the manufacturer's instructions or your experimental protocol. Prepare at least five specimens.[10]
- Condition the cured samples: a. After curing, remove the samples from the mold. b. Lightly polish the edges with fine-grit sandpaper to remove any flash. c. Store the samples in a desiccator for 24 hours to ensure complete polymerization and removal of any residual moisture.
- Measure the density of the polymerized composite (ρ_c): a. Weigh the cured sample in air (W_{air}). b. Submerge the sample in the immersion fluid and weigh it again (W_{fluid}). c.

Calculate the density of the cured sample using the formula: $\rho_c = (W_{\text{air}} / (W_{\text{air}} - W_{\text{fluid}})) * \rho_{\text{fluid}}$, where ρ_{fluid} is the density of the immersion fluid.

- Calculate the polymerization shrinkage (S): a. Use the following formula: $S (\%) = ((\rho_c - \rho_u) / \rho_c) * 100$.^[10]

Protocol 2: Implementation of a "Soft-Start" Curing Protocol

Objective: To reduce polymerization shrinkage stress by modifying the light-curing protocol.

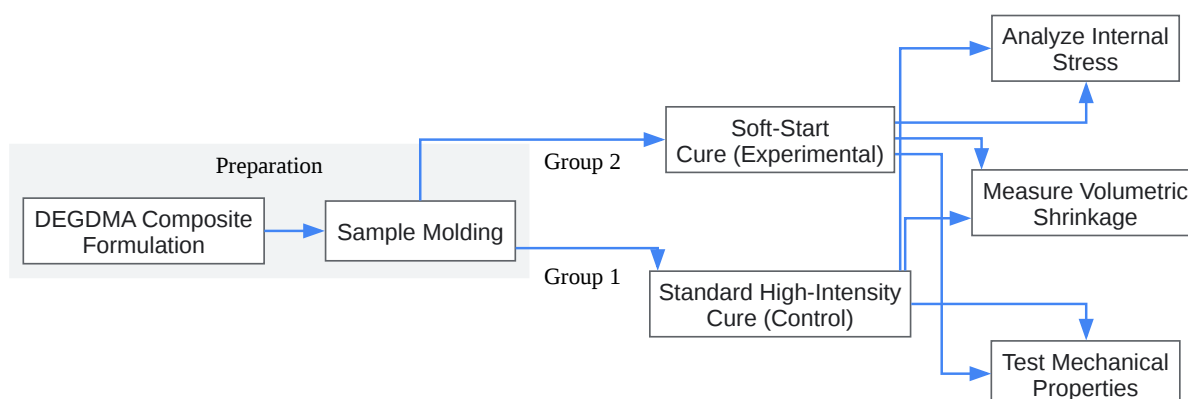
Materials:

- DEGDMA-based composite
- Programmable light-curing unit capable of adjustable intensity.
- Radiometer to verify light intensity.

Methodology:

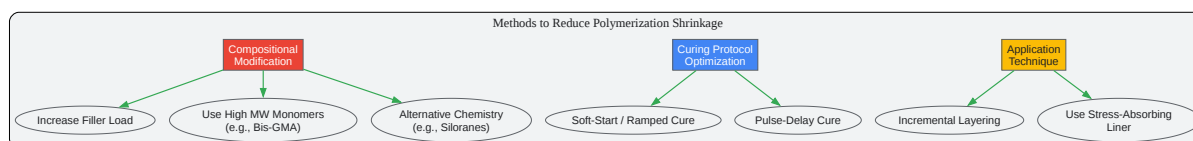
- Control Group (Standard Cure): a. Place the composite material. b. Cure the sample using a standard high-intensity light source (e.g., 1200 mW/cm²) for the recommended time (e.g., 20 seconds).^[6]
- Experimental Group (Soft-Start Cure): a. Place the composite material. b. Begin curing with a low light intensity (e.g., 200 mW/cm²) for an initial period (e.g., 3-5 seconds). c. Gradually increase the light intensity to the maximum level (e.g., 1200 mW/cm²) over a period of 10-15 seconds. d. Maintain the maximum intensity for the remainder of the total curing time (e.g., to a total of 20-30 seconds).
- Evaluation: a. Compare the outcomes of the two groups by measuring properties such as volumetric shrinkage (Protocol 1), marginal gap formation (microscopy), or internal stress (photoelastic analysis).

Visualizations



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Caption: Workflow for comparing curing protocols.



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